molecular formula C14H10BrClF3N3 B2657494 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide CAS No. 1049761-88-7

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide

Cat. No.: B2657494
CAS No.: 1049761-88-7
M. Wt: 392.6
InChI Key: JACYUUMSTINUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, coupled with an isoindolin-1-imine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)isoindolin-1-imine hydrobromide lies in its specific substitution pattern and the presence of the isoindolin-1-imine group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3.BrH/c15-11-5-9(14(16,17)18)6-20-13(11)21-7-8-3-1-2-4-10(8)12(21)19;/h1-6,19H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACYUUMSTINUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=C(C=C(C=N3)C(F)(F)F)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.